molecular formula C10H4Br4N2 B1503474 2,5,2',5'-Tetrabromo-[4,4']bipyridinyl

2,5,2',5'-Tetrabromo-[4,4']bipyridinyl

Cat. No.: B1503474
M. Wt: 471.77 g/mol
InChI Key: BJKGPVXTOVUEJW-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is a symmetric bipyridine derivative with the systematic IUPAC name 2,5-dibromo-4-(2,5-dibromopyridin-4-yl)pyridine. Its molecular formula is C₁₀H₄Br₄N₂ , with a molar mass of 471.77 g/mol . The compound’s structure consists of two pyridine rings connected at the 4 and 4' positions, each substituted with bromine atoms at the 2 and 5 positions (Figure 1). Key identifiers include:

  • CAS Registry Number : 1227402-62-1
  • PubChem CID : 46220752
  • SMILES Notation : BrC1=CN=C(C=C1Br)C2=CN=C(C=C2Br)Br

The planar geometry of the bipyridine core facilitates π-π stacking interactions, while the electron-withdrawing bromine substituents enhance its electronegativity, making it a potent halogen bond acceptor.

Historical Context in Halogenated Bipyridine Research

The synthesis of halogenated bipyridines emerged in the mid-20th century, driven by interest in their coordination chemistry and electronic properties. Early methods, such as Burstall’s bromination of pyridine hydrobromide salts, laid the groundwork for modern approaches. The tetrabromo derivative gained prominence in the 2010s as researchers explored halogen bonding in crystal engineering. Its synthesis often involves:

  • Direct bromination : Using bromine vapor or liquid bromine under controlled temperatures.
  • Cross-coupling reactions : Palladium-catalyzed coupling of bromopyridine precursors.

A comparative analysis of halogenated bipyridines reveals that this compound exhibits greater steric bulk and electron deficiency than its dichloro or dimethyl analogs, influencing its reactivity.

Significance in Coordination Chemistry

This compound serves as a versatile ligand due to its two nitrogen donor atoms and halogen substituents. Key applications include:

  • Halogen bonding : The bromine atoms act as σ-hole donors, forming strong interactions with electron-rich species (e.g., N-haloimides).
  • Metal coordination : The bipyridine core chelates transition metals, as demonstrated in cobalt(II) terephthalate frameworks.

Notably, the torsional flexibility of the bipyridine moiety allows conformational adjustments upon coordination, enabling the formation of diverse supramolecular architectures. For example, in silver(I) coordination polymers, the ligand adopts a trans conformation to minimize steric clashes with tert-butyl substituents.

Position in Tetrahalogenated Heterocyclic Compounds

Tetrahalogenated heterocycles are critical in materials science and medicinal chemistry. This compound belongs to a subclass characterized by:

Feature Comparison to Other Tetrahalogenated Heterocycles
Electron withdrawal Higher than chlorinated analogs, lower than iodinated.
Thermal stability Decomposes above 300°C, similar to PBBs.
Crystallinity Forms monoclinic crystals due to symmetric halogen placement.

Its structural analogs, such as 3,3',5,5'-tetrabromo-4,4'-bipyridine, demonstrate utility in porous chiral materials, highlighting the role of halogen positioning in modulating porosity.

Properties

Molecular Formula

C10H4Br4N2

Molecular Weight

471.77 g/mol

IUPAC Name

2,5-dibromo-4-(2,5-dibromopyridin-4-yl)pyridine

InChI

InChI=1S/C10H4Br4N2/c11-7-3-15-9(13)1-5(7)6-2-10(14)16-4-8(6)12/h1-4H

InChI Key

BJKGPVXTOVUEJW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)Br)C2=CC(=NC=C2Br)Br

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

  • 2-Chloro-5-bromopyridine (1a) is the key starting material.
  • Bases such as Lithium Diisopropylamide (LDA) or tert-Butyllithium (t-BuLi) are used to generate the lithiated intermediate.
  • Solvents typically include tetrahydrofuran (THF) under inert atmosphere.

Reaction Mechanism

  • Ortholithiation occurs at the 4-position of 2-chloro-5-bromopyridine, producing 2-chloro-4-lithio-5-bromopyridine (A1).
  • Under LDA, this intermediate undergoes dimerization to yield the desired bipyridine compound with two chlorine and two bromine atoms.
  • The dimerization selectively forms the 4,4'-bipyridine linkage.
  • When t-BuLi is used, side reactions such as hydrolysis of dihydropyridine intermediates lead to byproducts like pyridone derivatives.

Outcome and Yields

  • The LDA-mediated dimerization predominantly produces the target this compound derivative.
  • Yields are generally moderate to good, with optimization possible by controlling reaction time, temperature, and stoichiometry.
  • Byproducts are characterized and minimized by careful choice of base and reaction conditions.

Electrophilic Bromination Approach

While direct dimerization is the primary method, electrophilic bromination of bipyridine precursors can be employed to introduce bromine atoms at specific positions.

  • Bromination at the 5-position of bipyridine derivatives can be achieved using bromine in dichloromethane in the presence of pyridine.
  • Reaction conditions, such as temperature and solvent, influence regioselectivity, favoring 5,5'-dibromination over other positions.
  • This method is less commonly used for the tetrabromo derivative but can be part of a multi-step synthesis.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Bases Reaction Type Yield Range Notes
Ortholithiation & Dimerization 2-Chloro-5-bromopyridine LDA or t-BuLi Lithiation + Dimerization Moderate to Good LDA preferred for higher selectivity; t-BuLi leads to byproducts
Electrophilic Bromination Bipyridine derivatives Br2, Pyridine, CH2Cl2 Electrophilic substitution Moderate Regioselectivity depends on substituents and conditions

Research Findings and Mechanistic Insights

  • The ortholithiation step is highly regioselective due to the directing effects of halogen substituents.
  • LDA base favors dimerization over side reactions, while t-BuLi can lead to hydrolysis products.
  • X-ray crystallography confirms the structure of the synthesized bipyridines, validating the substitution pattern.
  • The reaction mechanism involves formation of lithiated intermediates that couple to form the bipyridine core.
  • Electrophilic bromination studies reveal that electron-donating or withdrawing groups on the bipyridine influence the position and extent of bromination.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bipyridine, 2,2’,5,5’-tetrabromo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4,4’-Bipyridine, 2,2’,5,5’-tetrabromo- primarily involves its ability to form coordination complexes with metals. The bromine atoms enhance its ability to participate in halogen bonding, which is crucial for the formation of stable complexes. These complexes can interact with various molecular targets and pathways, depending on the metal and the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 2,5,2',5'-Tetrabromo-[4,4']bipyridinyl with structurally analogous halogenated bipyridines and other brominated heterocycles.

Structural Analogues in the Bipyridine Family

  • 4,4'-Dibromo-2,2'-bipyridine :

    • Substituents: Bromine at 4,4' positions.
    • Key Differences: Reduced bromination (two vs. four Br atoms) lowers molecular weight and polarizability. This impacts solubility and metal-binding affinity, as fewer Br atoms reduce steric hindrance and electron-withdrawing effects.
    • Applications: Primarily used in luminescent complexes (e.g., Ru(II)-based dyes) .
  • 3,3',5,5'-Tetrabromo-4,4'-bipyridine :

    • Substituents: Bromine at 3,3',5,5' positions.
    • Key Differences: Altered substitution pattern disrupts symmetry, reducing crystallinity compared to the 2,5,2',5' isomer. This isomer exhibits lower thermal stability (decomposition at ~250°C vs. ~300°C for 2,5,2',5') .

Non-Bipyridine Halogenated Heterocycles

  • 4,4',5,5'-Tetrabromo-Δ²,²'-bi[1,3-dithiolane] :

    • Core Structure: Contains two 1,3-dithiolane rings instead of pyridines.
    • Key Differences: Sulfur atoms in the dithiolane rings confer distinct electronic properties (e.g., higher polarizability and redox activity). This compound is more reactive in radical-mediated polymerizations but less stable under acidic conditions compared to brominated bipyridines .
    • Applications: Used in conductive polymers and organic superconductors.
  • 2,4,6-Tribromopyridine: Substituents: Bromine at 2,4,6 positions on a single pyridine ring.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Key Applications
This compound C₁₀H₄Br₄N₂ 493.78 ~300 (decomposes) Low (DMF, DMSO) Catalysis, OLEDs
4,4'-Dibromo-2,2'-bipyridine C₁₀H₆Br₂N₂ 326.98 180–185 Moderate (CHCl₃, THF) Luminescent complexes
4,4',5,5'-Tetrabromo-Δ²,²'-bi[1,3-dithiolane] C₆H₄Br₄S₄ 535.80 220–225 High (Acetone) Conductive polymers
2,4,6-Tribromopyridine C₅H₂Br₃N 319.80 120–125 High (Ethanol) Flame retardants, Intermediates

Q & A

Q. What are the established synthetic protocols for 2,5,2',5'-Tetrabromo-[4,4']bipyridinyl, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves halogenation of bipyridine derivatives. For example, crosslinking agents like 2,5,2',5'-tetrahalogeno-4,4'-divinyl-biphenyl can be copolymerized with styrene using 1–3% w/w of the brominated bipyridine and a radical initiator (e.g., benzoyl peroxide) at 80°C for 4 days . Optimization strategies include:

  • Catalyst tuning : Adjusting initiator concentration (e.g., 0.1–1% w/w) to balance polymerization rate and side reactions.
  • Temperature control : Maintaining temperatures below decomposition thresholds (e.g., 80°C for styrene systems) to prevent bromine loss.
  • Purification : Column chromatography (ethyl acetate/hexane gradients) to isolate the product, achieving ~81% yield in analogous brominated systems .

Q. What spectroscopic and crystallographic methods are reliable for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR resolve bromine-induced deshielding effects. For example, aromatic protons in brominated bipyridines appear at δ 7.15–9.25 ppm in CDCl3_3 .
  • X-ray crystallography : Single-crystal studies confirm planar bipyridine geometry and Br–C bond lengths (~1.9 Å). Similar structures (e.g., 4,4′-bipyridinyl anions) are resolved with R-factors <0.04 .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., C10_{10}H6_6Br4_4N2_2, theoretical MW: 459.78).

Advanced Research Questions

Q. How can competing side reactions (e.g., debromination or crosslinking inefficiency) be mitigated during copolymerization with styrene?

Debromination often arises from excessive heat or radical activity. Strategies include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)2_2) minimize Br loss in Suzuki couplings, as demonstrated for brominated thiazolo[4,5-b]pyridines .
  • Additive use : Stabilizers like ammonium pyrrolidinedithiocarbamate (0.44 equiv) quench reactive intermediates .
  • Kinetic monitoring : In situ FTIR or GC-MS tracks styrene consumption and bromine retention .

Q. What structural modifications to this compound enhance its utility as a ligand in metal-organic frameworks (MOFs) or catalysis?

  • Functional group insertion : Introducing boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables Suzuki-Miyaura crosslinking for MOF assembly .
  • Electron-withdrawing substituents : Fluorine or trifluoromethyl groups (e.g., 4-(trifluoromethyl)pyridin-2-amine) improve ligand-metal charge transfer .
  • Click chemistry : CuAAC reactions with 4,4′-diethinyl-2,2′-bipyridine create triazole-linked ligands for tunable coordination .

Q. How do electronic and steric effects of bromine substituents influence the compound’s reactivity in crosslinking applications?

  • Electronic effects : Bromine’s electronegativity increases the electron deficiency of the bipyridine core, enhancing radical stabilization during polymerization .
  • Steric hindrance : Ortho-bromine substituents (2,5,2',5' positions) reduce rotational freedom, favoring rigid copolymer networks. Higher crosslinker percentages (>3% w/w) increase glass transition temperatures (Tg_g) but risk brittleness .

Q. What analytical approaches resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or crystallographic disorder)?

  • Dynamic NMR : Variable-temperature studies distinguish conformational exchange (e.g., bipyridine ring flipping) from static disorder.
  • DFT calculations : Simulated spectra (e.g., Gaussian09) match experimental data to identify dominant conformers .
  • Multi-technique validation : Correlate X-ray (bond angles) with IR (vibrational modes) and computational models .

Q. How does this compound compare to chlorinated analogs in thermal stability and polymer compatibility?

  • Thermal stability : Brominated derivatives decompose at higher temperatures (ΔT ~50°C) than chlorinated analogs due to stronger C–Br bonds .
  • Polymer compatibility : Bromine’s higher polarizability improves compatibility with aromatic polymers (e.g., polystyrene) but may phase-separate in aliphatic matrices .

Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions and argon atmospheres to prevent hydrolysis or oxidation .
  • Data interpretation : Use crystallographic software (e.g., SHELX) for disorder modeling and refinement .
  • Safety : Handle brominated compounds in fume hoods; LC-MS monitoring detects toxic byproducts (e.g., HBr) .

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